molecular formula C14H9FO5 B6375036 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% CAS No. 1261947-97-0

5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%

Cat. No. B6375036
CAS RN: 1261947-97-0
M. Wt: 276.22 g/mol
InChI Key: YBORRHMRKMGEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (5-DCPF) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 140°C and a boiling point of 285°C. 5-DCPF can be synthesized from a variety of starting materials, such as 3-fluorophenol and 3,5-dicarboxybenzoic acid. It is used in a variety of laboratory experiments due to its unique properties and its ability to act as a reagent in a variety of reactions.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of 1,4-benzodiazepines, 1,4-benzodioxanes, and 1,4-benzodithiole derivatives. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and isoxazoles. 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a proton donor, donating protons to the substrate molecules in the reaction. This proton donation is believed to activate the substrate molecules, allowing them to undergo the desired reaction. Additionally, 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is believed to act as a catalyst, speeding up the reaction by lowering the activation energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed to have some effect on the metabolism of cells, as it has been shown to increase the rate of glucose uptake in cells. Additionally, it has been shown to have an antifungal effect, inhibiting the growth of certain fungi.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is its high reactivity and low toxicity, making it an ideal reagent for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its low melting point can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% research. One potential area of research is the development of new synthesis methods for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%, as well as its potential applications in drug development. Finally, further research could be done to explore the mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% and the potential ways in which it could be used to catalyze other reactions.

Synthesis Methods

5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% can be synthesized by several different methods. One of the most common methods is the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic acid in the presence of a strong acid, such as hydrochloric acid. This reaction yields 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic anhydride and the reaction of 3-fluorophenol with 3,5-dicarboxybenzaldehyde in the presence of an acid catalyst.

properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORRHMRKMGEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684533
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-97-0
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.